Cas no 5950-36-7 (ethyl aziridine-2-carboxylate)

Ethyl aziridine-2-carboxylate is a versatile heterocyclic compound featuring an aziridine ring with an ester functional group. Its strained three-membered ring structure makes it a valuable intermediate in organic synthesis, particularly for ring-opening reactions and the formation of nitrogen-containing derivatives. The compound is useful in pharmaceutical and agrochemical research, enabling the construction of complex molecules through selective functionalization. Its reactivity allows for modifications under mild conditions, offering synthetic flexibility. Ethyl aziridine-2-carboxylate is also employed in polymer chemistry as a monomer or crosslinking agent. Proper handling is essential due to its potential toxicity and sensitivity to moisture.
ethyl aziridine-2-carboxylate structure
ethyl aziridine-2-carboxylate structure
Product Name:ethyl aziridine-2-carboxylate
CAS No:5950-36-7
MF:C5H9NO2
MW:115.130461454391
CID:3251991
PubChem ID:12248932
Update Time:2025-05-20

ethyl aziridine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2-AZIRIDINECARBOXYLIC ACID, ETHYL ESTER
    • ethyl aziridine-2-carboxylate
    • 5950-36-7
    • EN300-133363
    • AKOS006352891
    • SCHEMBL7025925
    • Inchi: 1S/C5H9NO2/c1-2-8-5(7)4-3-6-4/h4,6H,2-3H2,1H3
    • InChI Key: LQCNSMGLNLPUIE-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1CN1)=O

Computed Properties

  • Exact Mass: 115.063328530Da
  • Monoisotopic Mass: 115.063328530Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 48.2Ų

ethyl aziridine-2-carboxylate Pricemore >>

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ethyl aziridine-2-carboxylate Related Literature

Additional information on ethyl aziridine-2-carboxylate

Ethyl Aziridine-2-Carboxylate: A Comprehensive Overview

Ethyl aziridine-2-carboxylate, with the CAS number 5950-36-7, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is a derivative of aziridine, a three-membered ring containing two carbons and one nitrogen atom, which imparts unique chemical properties. The ethyl group attached to the carboxylate moiety further enhances its versatility in various chemical reactions and applications.

The structure of ethyl aziridine-2-carboxylate consists of an aziridine ring fused with a carboxylic acid ester group. This combination makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of drugs and agrochemicals. Recent studies have highlighted its potential as a building block for constructing bioactive compounds with anti-inflammatory and antimicrobial properties.

One of the key areas of research involving ethyl aziridine-2-carboxylate is its role in medicinal chemistry. Scientists have explored its ability to form stable amide bonds, which are crucial in peptide synthesis. By incorporating this compound into peptide backbones, researchers have successfully synthesized novel peptides with enhanced stability and bioavailability. These findings have opened new avenues for drug delivery systems and targeted therapies.

In addition to its role in peptide synthesis, ethyl aziridine-2-carboxylate has been investigated for its potential in polymer chemistry. The compound's reactivity allows it to participate in ring-opening polymerization reactions, leading to the formation of biodegradable polymers. These polymers have shown promise in applications such as biocompatible coatings and controlled drug release systems.

The synthesis of ethyl aziridine-2-carboxylate has also been a focus of recent research. Traditional methods involve multi-step reactions with harsh conditions, but advancements in green chemistry have led to more efficient and environmentally friendly approaches. For instance, microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields.

Another emerging application of ethyl aziridine-2-carboxylate is in the field of agrochemistry. Researchers have discovered that this compound can act as a precursor for herbicides and fungicides with improved efficacy. By modifying the substituents on the aziridine ring, scientists have developed compounds that exhibit selective toxicity against agricultural pests while minimizing environmental impact.

Despite its numerous applications, the safety profile of ethyl aziridine-2-carboxylate remains an area of concern. Studies have shown that prolonged exposure to this compound may cause mild irritation to the skin and eyes. However, these effects are generally reversible and do not pose significant health risks under normal handling conditions.

From an environmental perspective, ethyl aziridine-2-carboxylate has demonstrated moderate biodegradability under aerobic conditions. This characteristic aligns with current sustainability goals aimed at reducing chemical waste and promoting eco-friendly practices in industrial settings.

In conclusion, ethyl aziridine-2-carboxylate (CAS No: 5950-36-7) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties make it an invaluable tool in drug discovery, polymer chemistry, and agrochemistry. As research continues to uncover new uses for this compound, it is expected to play an increasingly important role in advancing modern science and technology.

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